molecular formula C16H9F26O4P B142144 Bis[2-(perfluorohexyl)ethyl] Phosphate CAS No. 57677-95-9

Bis[2-(perfluorohexyl)ethyl] Phosphate

Cat. No.: B142144
CAS No.: 57677-95-9
M. Wt: 790.17 g/mol
InChI Key: ZDYYWMSLMLTXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(perfluorohexyl)ethyl] Phosphate: is a fluorinated organophosphate compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Mechanism of Action

6:2 diPAP, also known as Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate, is a compound that has been gaining attention due to its widespread presence in the environment and its potential effects on various biological systems .

Target of Action

It is known to be a precursor of the group of polyfluoroalkyl phosphate esters (pap) and can transform into several intermediates . The persistent final transformation products of diPAP, perfluorocarboxylic acids (PFCA), are part of the PFAA group .

Mode of Action

6:2 diPAP interacts with its targets through a process of biotransformation. It is transformed into perfluorocarboxylic acids (C5-C7 PFCA) and two intermediates, 6:2 fluorotelomer carboxylic acid (FTCA) and 6:2 fluorotelomer unsaturated carboxylic acid (FTUCA) . The transformation is initiated by hydroxyl radicals .

Biochemical Pathways

The biochemical pathways affected by 6:2 diPAP involve the transformation of the compound into various intermediates and final products. The transformation process is complex and involves multiple steps, leading to the formation of persistent PFAAs .

Pharmacokinetics

It is known that the compound can be transformed into various metabolites, which can have different bioavailability and distribution profiles .

Result of Action

It is known that the transformation products of 6:2 dipap, such as pfca, can have various effects on biological systems .

Action Environment

The action of 6:2 diPAP can be influenced by various environmental factors. For instance, soil moisture may affect the transformation rate of precursors . Furthermore, temperature and soil moisture could indicate that a worst-case scenario for transformation product leaching into groundwater could occur during a mild summer with moderate evapotranspiration and heavy rainfall .

Biochemical Analysis

Biochemical Properties

6:2 diPAP plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to biotransform into several intermediates, eventually leading to the formation of perfluorocarboxylic acids (PFCAs), which are persistent in the environment . The interaction of 6:2 diPAP with enzymes such as cytochrome P450 can lead to its oxidation and subsequent transformation into other metabolites. These interactions are essential for understanding the compound’s behavior and potential impacts on biological systems.

Cellular Effects

The effects of 6:2 diPAP on various types of cells and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 6:2 diPAP can lead to alterations in the expression of genes involved in oxidative stress and inflammatory responses. Additionally, it can affect cellular metabolism by disrupting lipid homeostasis and energy production pathways .

Molecular Mechanism

At the molecular level, 6:2 diPAP exerts its effects through various binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, 6:2 diPAP has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid metabolism and inflammation. This binding can result in the modulation of PPAR target genes, affecting cellular functions and overall metabolic homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6:2 diPAP can change over time due to its stability and degradation. Studies have shown that 6:2 diPAP can degrade into other metabolites, which may have different biological activities. The stability of 6:2 diPAP in various environmental conditions, such as soil moisture, can also influence its transformation rate and subsequent effects on cellular function . Long-term exposure to 6:2 diPAP in in vitro and in vivo studies has demonstrated potential adverse effects on cellular health and function.

Dosage Effects in Animal Models

The effects of 6:2 diPAP vary with different dosages in animal models. At low doses, 6:2 diPAP may not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity, endocrine disruption, and developmental abnormalities. Threshold effects have been observed, where specific dosages result in noticeable changes in biological responses. Understanding the dosage-dependent effects of 6:2 diPAP is crucial for assessing its safety and potential risks .

Metabolic Pathways

6:2 diPAP is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes biotransformation through oxidation and hydrolysis, leading to the formation of intermediate metabolites and eventually PFCAs. These metabolic pathways are essential for understanding the compound’s persistence and potential bioaccumulation in biological systems .

Transport and Distribution

Within cells and tissues, 6:2 diPAP is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, 6:2 diPAP can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of 6:2 diPAP can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 6:2 diPAP can accumulate in the endoplasmic reticulum, where it may interfere with lipid metabolism and protein folding processes. Understanding the subcellular localization of 6:2 diPAP is essential for elucidating its mechanisms of action and potential impacts on cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(perfluorohexyl)ethyl] Phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bis[2-(perfluorohexyl)ethyl] Phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds .

Scientific Research Applications

Chemistry: In chemistry, Bis[2-(perfluorohexyl)ethyl] Phosphate is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s fluorinated nature can be leveraged in biological and medical research, particularly in the development of imaging agents and pharmaceuticals. Its stability and reactivity are advantageous in creating compounds with specific biological activities .

Industry: In industry, this compound is used in surface treatments and coatings to impart hydrophobic and oleophobic properties. It is also used in the production of specialty polymers and as an additive in lubricants and greases .

Comparison with Similar Compounds

Uniqueness: What sets Bis[2-(perfluorohexyl)ethyl] Phosphate apart from similar compounds is its specific combination of a highly fluorinated alkyl chain with a phosphate group. This unique structure imparts distinct properties such as enhanced thermal stability, chemical resistance, and specific reactivity patterns that are not observed in other similar fluorinated compounds .

Properties

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYYWMSLMLTXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(O)P(OH)(OCH2CH2C6F13)2, C16H9F26O4P
Record name 6:2 diPAP
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561590
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-95-9
Record name Bis[2-(perfluorohexyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57677-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1LI0INZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[2-(perfluorohexyl)ethyl] Phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis[2-(perfluorohexyl)ethyl] Phosphate
Reactant of Route 3
Reactant of Route 3
Bis[2-(perfluorohexyl)ethyl] Phosphate
Reactant of Route 4
Bis[2-(perfluorohexyl)ethyl] Phosphate
Reactant of Route 5
Reactant of Route 5
Bis[2-(perfluorohexyl)ethyl] Phosphate
Reactant of Route 6
Bis[2-(perfluorohexyl)ethyl] Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.